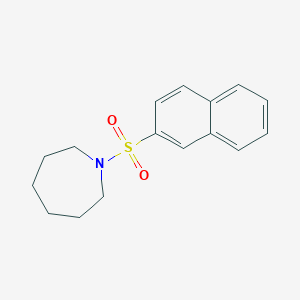
1-(3-ethynylbenzoyl)-N-(3-fluorophenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethynylbenzoyl)-N-(3-fluorophenyl)-3-piperidinamine, commonly known as EFDP, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. EFDP is a piperidine derivative that has been shown to have significant pharmacological activity, particularly in the field of neuroscience. In
Mécanisme D'action
EFDP acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain depending on the specific area of the brain affected. EFDP has also been shown to have activity at the mu-opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EFDP are complex and depend on the specific area of the brain affected. However, it has been shown to have significant effects on dopamine transmission, which can have a wide range of effects on the brain. EFDP has also been shown to have analgesic properties, which may be due to its activity at the mu-opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using EFDP in lab experiments is its high potency and selectivity as a dopamine transporter inhibitor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one limitation of using EFDP is its potential for off-target effects, particularly at the mu-opioid receptor.
Orientations Futures
There are several potential future directions for research on EFDP. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. Another area of interest is its potential as a treatment for depression, which has been linked to abnormalities in dopamine transmission. Additionally, further research is needed to fully understand the biochemical and physiological effects of EFDP, particularly in the context of its activity at the mu-opioid receptor.
Méthodes De Synthèse
The synthesis of EFDP involves the reaction of 3-fluorobenzonitrile with 1-(3-ethynylphenyl)piperazine in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product. This method has been shown to be highly effective and efficient, with a high yield of pure EFDP.
Applications De Recherche Scientifique
EFDP has been extensively studied for its potential as a therapeutic agent in the field of neuroscience. It has been shown to have significant activity as a dopamine transporter inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, depression, and addiction. EFDP has also been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain.
Propriétés
IUPAC Name |
(3-ethynylphenyl)-[3-(3-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O/c1-2-15-6-3-7-16(12-15)20(24)23-11-5-10-19(14-23)22-18-9-4-8-17(21)13-18/h1,3-4,6-9,12-13,19,22H,5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAXHEMHAUVWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)N2CCCC(C2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)



![N-(2-hydroxy-1,1-dimethylethyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5195241.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5195242.png)
![4-[(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5195246.png)
![methyl 4-(3-{[2-(2-naphthylamino)-2-oxoethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5195253.png)
![4-ethoxy-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5195257.png)
![ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5195268.png)



